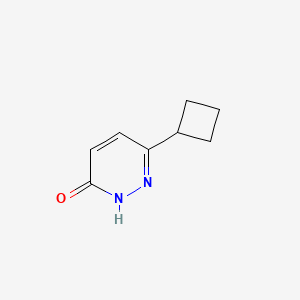

6-cyclobutylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJALKGGEULFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Spectral Landscape of 6-cyclobutylpyridazin-3(2H)-one: A Technical Guide for Researchers

This technical guide provides a comprehensive exploration of the spectral analysis of 6-cyclobutylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are recognized for their diverse biological activities, including cardiovascular, antihypertensive, and antimicrobial properties.[1][2] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation during the research and development process.[3]

Due to a notable scarcity of publicly available experimental spectral data for this compound, this guide will leverage predictive methodologies and comparative analysis with structurally similar pyridazinone analogs. By examining the spectral data of related compounds, we can deduce the expected spectroscopic features of the target molecule, providing a robust framework for researchers in this field.[4]

The Structural Rationale: Predicting Spectroscopic Behavior

The unique structural arrangement of this compound, featuring a pyridazinone core, a cyclobutyl substituent, and the potential for tautomerism, dictates its interaction with electromagnetic radiation. Each spectroscopic technique provides a unique window into this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons of the pyridazinone ring and the cyclobutyl group.

-

Pyridazinone Ring Protons: The protons on the pyridazinone ring (H-4 and H-5) are anticipated to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group.

-

Cyclobutyl Protons: The cyclobutyl protons will present a more complex pattern of multiplets in the aliphatic region of the spectrum. The methine proton (α to the ring) will likely be the most downfield of this group.

-

NH Proton: The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 13.0 | Broad Singlet | 1H | N-H |

| ~ 7.3 - 7.5 | Doublet | 1H | H-4 (Pyridazine ring) |

| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (Pyridazine ring) |

| ~ 3.0 - 3.3 | Multiplet | 1H | CH (Cyclobutyl, α to ring) |

| ~ 1.8 - 2.4 | Multiplet | 6H | CH₂ (Cyclobutyl) |

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide complementary information, identifying all non-equivalent carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon (C=O) of the pyridazinone ring is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm.[5]

-

Pyridazinone Ring Carbons: The olefinic carbons of the pyridazinone ring will appear in the downfield region, influenced by the nitrogen atoms.

-

Cyclobutyl Carbons: The carbons of the cyclobutyl ring will resonate in the aliphatic region of the spectrum. The methine carbon attached to the pyridazinone ring will be the most downfield among the cyclobutyl carbons. The strained nature of the cyclopropane ring can lead to unusual chemical shifts, sometimes even negative values, though this is less common for cyclobutane.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O |

| ~ 145 | C-6 |

| ~ 135 | C-4 |

| ~ 130 | C-5 |

| ~ 35 | CH (Cyclobutyl) |

| ~ 25 | CH₂ (Cyclobutyl) |

| ~ 18 | CH₂ (Cyclobutyl) |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons like N-H.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[7] Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for NMR spectral analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyridazinone and cyclobutyl moieties. Common fragmentation pathways may include the loss of the cyclobutyl group or cleavage of the pyridazinone ring. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and its fragments, providing further confirmation of the structure.[8]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration.

-

C-H Stretches: Absorption bands for the sp² C-H stretching of the pyridazinone ring will appear above 3000 cm⁻¹, while the sp³ C-H stretching of the cyclobutyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the pyridazinone ring.[10]

-

C=C and C=N Stretches: Absorption bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Medium | N-H Stretch |

| > 3000 | Medium | sp² C-H Stretch |

| < 3000 | Medium-Strong | sp³ C-H Stretch |

| 1650-1680 | Strong, Sharp | C=O Stretch |

| 1400-1600 | Medium-Strong | C=C and C=N Stretches |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet or a Nujol mull for solids.[9]

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: A simplified workflow for IR spectral analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Expected UV-Vis Spectrum

The pyridazinone ring in this compound contains a conjugated system of double bonds, which is expected to give rise to absorption bands in the UV region. Typically, π → π* and n → π* transitions are observed for such systems. The exact position and intensity of the absorption maxima (λ_max) will depend on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals.[11][12] For similar aromatic heterocyclic systems, absorption bands are often observed in the range of 200-400 nm.[13]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum over a range of wavelengths (typically 200-800 nm) using a dual-beam spectrophotometer. A solvent blank should be run first to establish a baseline.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion: A Predictive Framework for Structural Confirmation

While direct experimental data for this compound remains elusive in the public domain, this guide provides a comprehensive and scientifically grounded framework for its spectral analysis. By leveraging the principles of spectroscopy and drawing parallels with structurally related pyridazinone derivatives, researchers can confidently predict and interpret the NMR, MS, IR, and UV-Vis spectra of this target compound. The detailed experimental protocols and expected spectral data presented herein serve as a valuable resource for the synthesis, characterization, and quality control of this compound and other novel pyridazinone analogs in the pursuit of new therapeutic agents.

References

- Benchchem. Spectral Data Analysis of 6-Propylpyridazin-3-amine: A Technical Overview.

- The Royal Society of Chemistry. Supplementary Information for General.

- ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- PubMed Central. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one.

- MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.

- MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- Royal Society of Chemistry: Education. 3. Infrared spectroscopy.

- PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.

- ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system.

- UBB. ULTRAVIOLET-VISIBLE (UV-VIS) SPECTROSCOPY AND CLUSTER ANALYSIS AS A RAPID TOOL FOR CLASSIFICATION OF MEDICINAL PLANTS.

- ResearchGate. (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity.

- PMC. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one.

- Infrared Photodissociation Spectra of MassSelected Homoleptic Dinuclear Palladium Carbonyl Cluster Cations in the Gas Phase.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- SciSpace. Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-.

- ResearchGate. Peculiarites of interaction between 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones and cyclic anhydrides of non-symmetric dicarboxylic acids.

- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.

- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.

- 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.

- ResearchGate. UV-Vis absorption spectrum and computational study of the... | Download Scientific Diagram.

- The Royal Society of Chemistry. Electronic supplementary information.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy.

- PubMed Central. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment.

- SpectraBase. 6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - Optional[1H NMR] - Spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. edu.rsc.org [edu.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. fdbio-rptu.de [fdbio-rptu.de]

- 13. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6-Cyclobutylpyridazin-3(2H)-one Scaffolds

Advanced Synthesis, Pharmacodynamics, and Therapeutic Applications in H3 Receptor Antagonism

Executive Summary

The 6-cyclobutylpyridazin-3(2H)-one scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists . Unlike traditional imidazole-based H3 ligands, which suffer from cytochrome P450 inhibition and poor blood-brain barrier (BBB) penetrability, the pyridazinone core offers a metabolically stable, non-basic polar spacer.

The incorporation of a cyclobutyl group at the C6 position provides a precise balance of lipophilicity (LogP modulation) and steric bulk, optimizing interactions with the hydrophobic pockets of GPCR targets while mitigating the metabolic liabilities often seen with flexible alkyl chains or aromatic rings. This monograph details the synthesis, chemical architecture, and pharmacological validation of this scaffold, serving as a blueprint for researchers targeting cognitive disorders (Alzheimer’s, ADHD) and sleep-wake regulation (Narcolepsy).

Chemical Architecture & SAR Rationale

The Pyridazinone Core

The pyridazin-3(2H)-one heterocycle functions as a versatile bioisostere for amide or imidazole groups. It possesses both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating key interactions with residues such as Glu206 or Asp114 in the transmembrane domain of the H3 receptor.

The Cyclobutyl Advantage

The choice of a cyclobutyl substituent over other alkyl or aryl groups is driven by specific physicochemical parameters:

-

Metabolic Stability: Cyclobutyl rings are more resistant to oxidative metabolism compared to isopropyl or n-butyl chains.

-

Conformational Rigidity: The ring constrains the spatial orientation of the hydrophobic bulk, reducing the entropic penalty upon binding to the receptor's hydrophobic pocket.

-

Lipophilicity: It increases CNS penetration without the excessive lipophilicity associated with phenyl or cyclohexyl groups, maintaining an optimal LogD profile.

Synthesis Protocols

Two primary methodologies are established for constructing the this compound core. Method A is preferred for de novo scaffold construction, while Method B is utilized for late-stage diversification.

Method A: The Grignard-Succinic Route (De Novo Synthesis)

This route builds the heterocyclic ring from acyclic precursors, ensuring high regioselectivity.

Step 1: Synthesis of 4-Cyclobutyl-4-oxobutanoic Acid

-

Reagents: Cyclobutyl bromide, Magnesium turnings, Succinic anhydride, THF (anhydrous).

-

Protocol:

-

Generate Cyclobutylmagnesium bromide by adding cyclobutyl bromide dropwise to magnesium turnings in dry THF under N2 atmosphere (initiate with iodine crystal if necessary).

-

Cool the Grignard solution to -78°C.

-

Add a solution of Succinic anhydride (1.0 equiv) in THF dropwise.

-

Allow to warm to 0°C and stir for 4 hours.

-

Quench: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1]

-

Purification: Recrystallize from hexane/ether to yield the gamma-keto acid.

-

Step 2: Cyclization to Dihydropyridazinone

-

Reagents: 4-Cyclobutyl-4-oxobutanoic acid, Hydrazine hydrate (NH2NH2·H2O), Ethanol.[2][3]

-

Protocol:

-

Dissolve the keto-acid in Ethanol.

-

Add Hydrazine hydrate (1.2 equiv).

-

Reflux for 3–6 hours. Monitoring by TLC will show the disappearance of the acid.

-

Cool to precipitate 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one . Filter and dry.[4]

-

Step 3: Oxidative Aromatization

-

Reagents: Sodium 3-nitrobenzenesulfonate (resistol) or Bromine/Acetic Acid.

-

Protocol:

-

Dissolve the dihydro-intermediate in Glacial Acetic Acid.

-

Add Bromine (1.05 equiv) dropwise at 60°C OR reflux with Sodium 3-nitrobenzenesulfonate in aqueous NaOH.

-

Heat at 80–100°C for 2 hours.

-

Pour into ice water. The solid precipitate is the final This compound .

-

Method B: Visualization of Synthesis Workflow

Figure 1: Step-wise synthetic pathway from cyclobutyl bromide to the aromatic pyridazinone core.

Pharmacology & Mechanism of Action[5][6]

Target: Histamine H3 Receptor (H3R)

The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS (basal ganglia, hippocampus, cortex).[5] It functions as a presynaptic autoreceptor (inhibiting histamine release) and heteroreceptor (inhibiting ACh, Dopamine, NE release).[5]

Mechanism: Inverse Agonism

6-Cyclobutylpyridazinone derivatives act as Inverse Agonists .

-

Constitutive Activity: H3R has high constitutive (basal) activity even without histamine.[5]

-

Action: The ligand binds to the receptor and stabilizes it in the inactive G-protein uncoupled state .

-

Result: This blockade prevents the negative feedback loop, causing a disinhibition (increase) of neurotransmitter release (Histamine, Acetylcholine), thereby promoting wakefulness and cognitive processing.[5]

Signaling Pathway Visualization

Figure 2: Mechanism of H3R Inverse Agonism leading to enhanced neurotransmitter release.

Experimental Validation Protocols

In Vitro: [35S]GTPγS Binding Assay

This assay measures the functional activity of the compound by quantifying G-protein activation (or inhibition thereof).

-

Materials: CHO cells expressing human H3R, [35S]GTPγS, GDP.

-

Protocol:

-

Prepare membranes from CHO-hH3R cells.

-

Incubate membranes with test compound (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).

-

Add [35S]GTPγS (0.1 nM) and incubate for 30 min at 30°C.

-

Terminate reaction by rapid filtration.

-

Data Analysis: Inverse agonists will decrease basal [35S]GTPγS binding. Calculate IC50 and Emax (negative efficacy).

-

In Vivo: Rat Dipsogenia Model

H3 agonists induce drinking behavior (dipsogenia). Antagonists/Inverse agonists block this effect.

-

Subjects: Male Wistar rats.

-

Protocol:

-

Administer Test Compound (p.o.) 60 minutes prior to challenge.

-

Administer (R)-α-methylhistamine (H3 agonist) (s.c.).

-

Place rats in cages with measured water bottles.

-

Measure water consumption over 60 minutes.

-

Result: Effective compounds will significantly reduce the water intake induced by the agonist.

-

Summary of Key Derivatives

| Compound ID | R-Group (Pos 6) | Core Modification | Ki (hH3R) | Indication |

| Generic | Cyclobutyl | Pyridazin-3(2H)-one | ~50-100 nM | Probe Tool |

| CEP-26401 | Cyclobutyl-piperidine* | Bicyclic Pyridazinone | 4.0 nM | Cognition/Wake |

| Analog 8t | Cyclopropylmethyl | Pyrazino-indolone | <10 nM | Narcolepsy |

*Note: In CEP-26401, the cyclobutyl is on the piperidine nitrogen, but the pyridazinone core remains the critical pharmacophore anchor.

References

-

Hudkins, R. L., et al. (2011).[6] Identification of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists with robust wake activity.[6][7] Bioorganic & Medicinal Chemistry Letters.[6][8] Link

-

Raddatz, R., et al. (2012). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing.[7] Bioorganic & Medicinal Chemistry Letters.[6][8] Link

-

BenchChem. (2025).[2][3] 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.[2]Link

-

Nirogi, R., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.[9] ChemMedChem. Link

-

Richter, H. G. F., et al. (2010).[8] Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold.[8] Bioorganic & Medicinal Chemistry Letters.[6][8] Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Technical Review of Synthetic Architectures and Pharmacological Privilege

Executive Summary: The "Privileged" Nature of the Core

In the landscape of medicinal chemistry, few heterocycles possess the "privileged" status of the pyridazinone (pyridazin-3(2H)-one) core. Defined by a 1,2-diazine ring containing a cyclic amide (lactam) functionality, this scaffold offers a unique combination of structural rigidity, hydrogen-bonding capability, and metabolic stability.

Unlike promiscuous binders that lead to off-target toxicity, the pyridazinone core serves as a precision vector.[1] It acts as a bioisostere for phenyl rings, amides, and other heterocycles, allowing it to integrate seamlessly into ATP-binding pockets of kinases (e.g., Tepotinib ) or the catalytic domains of phosphodiesterases (e.g., Pimobendan ). This guide dissects the synthetic logic and structure-activity relationships (SAR) that make this core a cornerstone of modern drug discovery.[1]

Chemical Architecture & Physicochemical Properties[1][2][3][4]

Tautomerism and Binding Modes

The pyridazinone core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1][2] In physiological conditions and solid states, the lactam form predominates, providing a critical donor-acceptor motif for hydrogen bonding.[1]

-

H-Bond Donor (HBD): The N2-H acts as a donor, often interacting with backbone carbonyls in protein targets (e.g., Glu/Asp residues).[1][2]

-

H-Bond Acceptor (HBA): The C3-carbonyl oxygen and N1 nitrogen serve as acceptors.[1][2]

-

Dipole Moment: The core exhibits a significant dipole, enhancing solubility compared to carbocyclic analogs like phenyl rings.[1]

Structural Versatility

The core exists primarily in two oxidation states:

-

4,5-Dihydropyridazin-3(2H)-one: Non-planar, flexible (e.g., Levosimendan).[1][2]

-

Pyridazin-3(2H)-one: Planar, aromatic, rigid (e.g., Tepotinib).[1][2]

Synthetic Methodologies: From Flask to Flow

The Classic Condensation (The Paal-Knorr Analog)

The most robust route to the pyridazinone core is the condensation of

Mechanism:

-

Nucleophilic attack of hydrazine on the ketone carbonyl.[1]

-

Formation of a hydrazone intermediate.[1]

-

Intramolecular cyclization (attack of the second hydrazine nitrogen on the ester/acid carbonyl).[1]

Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Target: A representative scaffold for PDE III inhibitors.[1]

Reagents:

-

3-Benzoylpropionic acid (10 mmol)[2]

-

Hydrazine hydrate (80%, 12 mmol)

-

Ethanol (30 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzoylpropionic acid (1.78 g) in Ethanol (30 mL).

-

Activation: Add Glacial Acetic Acid (0.5 mL) to catalyze the imine formation.

-

Addition: Dropwise add Hydrazine hydrate (0.75 g) over 5 minutes. Caution: Exothermic.[1][2]

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1][2]

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 30 minutes. The product will crystallize.[1]

-

Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50°C.

-

Validation:

Visualizing the Synthesis Pathway

Caption: The condensation pathway for pyridazinone synthesis involves hydrazone formation followed by intramolecular cyclization.[2]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pyridazinone ring is not merely a linker; it is a functional pharmacophore.[1] Modifications at specific positions yield distinct therapeutic outcomes.[1]

The SAR Map

Caption: Structural dissection of the pyridazinone core highlighting key functionalization sites for medicinal chemistry optimization.

Key Substitution Effects

| Position | Modification | Effect on Bioactivity | Example Drug |

| N2 | Alkylation | Removes H-bond donor; improves lipophilicity/CNS penetration.[1][2] | Emorfazone (Analgesic) |

| C4 | Methylation | Introduces chirality; restricts conformation.[1][2] The (R)-enantiomer is often more active in Ca2+ sensitizers.[1][2] | Levosimendan |

| C6 | Aryl/Heteroaryl | Critical for potency; engages hydrophobic pockets (e.g., PDE catalytic site).[1][2] | Pimobendan |

| Ring | Unsaturation | Conversion to fully aromatic pyridazinone flattens the ring, altering binding geometry.[2] | Tepotinib |

Therapeutic Landscape & Case Studies

Cardiovascular: The PDE III Inhibitors & Ca2+ Sensitizers

The pyridazinone core is historically dominant in cardiovascular medicine.[1]

-

Levosimendan (Simdax):

-

Mechanism:[1][3][2][4][5][6] A calcium sensitizer that binds to Troponin C.[1][6][7]

-

Core Role: The 4,5-dihydropyridazinone ring mimics the adenine ring of cAMP (in PDE inhibition context) but primarily acts as a stereospecific anchor in the Troponin C binding pocket. The (-)-enantiomer is the active species.[1][2]

-

-

Pimobendan (Vetmedin):

Oncology: Kinase & PARP Inhibition

Modern applications have shifted towards oncology, utilizing the planar aromatic pyridazinone.[1]

-

Tepotinib (Tepmetko):

-

Olaparib (Lynparza) - Related Scaffold:

-

Note: Olaparib contains a phthalazinone core (benzo-fused pyridazinone).[1][2] The pharmacophore is identical in its H-bonding logic (lactam motif), binding to the PARP enzyme's NAD+ pocket.[1] This represents the "evolution" of the simple pyridazinone into fused systems for greater hydrophobic surface area.[1]

-

Comparative Drug Data

| Drug | Indication | Core Structure | FDA/Global Status | Key Mechanism |

| Levosimendan | Heart Failure | 4,5-dihydro-pyridazinone | Approved (EU/Global) | Ca2+ Sensitizer |

| Pimobendan | Heart Failure (Vet) | 4,5-dihydro-pyridazinone | Approved (Vet) | PDE3 Inhibitor |

| Tepotinib | NSCLC (Lung Cancer) | Aromatic Pyridazinone | Approved (FDA 2021) | c-Met Inhibitor |

| Emorfazone | Pain/Inflammation | N-alkyl-pyridazinone | Approved (Japan) | Analgesic/NSAID |

Future Outlook: PROTACs and Beyond

The pyridazinone core is currently being explored in PROTACs (Proteolysis Targeting Chimeras).[1] Its stability and defined exit vectors (N2 and C6 positions) make it an ideal "warhead" linker to E3 ligase ligands.[1] Furthermore, "Click Chemistry" compatible pyridazinones (via tetrazine-alkene cycloaddition) are opening new routes for bioconjugation.[1][2]

References

-

Review of Pyridazinone Biological Activity

-

Tepotinib Structure & Mechanism

-

Levosimendan Binding Site

-

Pimobendan Pharmacology

-

General Synthesis of Pyridazinones

Sources

- 1. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tepotinib - Wikipedia [en.wikipedia.org]

- 3. Tepotinib | 1100598-32-0 [chemicalbook.com]

- 4. Tepotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Levosimendan - Wikipedia [en.wikipedia.org]

- 7. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 9. Pimobendan - Wikipedia [en.wikipedia.org]

- 10. US10172804B2 - Pharmaceutical compositions of pimobendan - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Cyclobutylpyridazin-3(2H)-one: A Core Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-cyclobutylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in pharmaceutical development. We will delve into its synthesis, physicochemical properties, analytical characterization, and its versatile applications as a key intermediate in the synthesis of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the pyridazinone scaffold.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral components of numerous therapeutic agents across a wide spectrum of applications, including cardiovascular diseases, oncology, and inflammatory conditions.[2][3] The pyridazine ring's unique physicochemical properties can render it an attractive heterocycle for drug design.[4] The inherent biological activities of the pyridazinone core, combined with its synthetic tractability, make it a focal point for the development of novel pharmaceuticals. This compound, in particular, offers a lipophilic yet non-aromatic cyclobutyl moiety that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Physicochemical and Predicted Properties

While extensive experimental data for this compound is not broadly published, we can extrapolate its key properties based on well-characterized analogs such as 6-phenylpyridazin-3(2H)-one and other 6-alkyl derivatives. These properties are crucial for process development, formulation, and preliminary safety assessments.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |

| Molecular Formula | C₈H₁₀N₂O | Based on chemical structure |

| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Analogy with 6-phenylpyridazin-3(2H)-one.[5] |

| Melting Point | 180-210 °C | Based on melting points of similar pyridazinone derivatives which can range up to 241°C.[6] |

| Solubility | Poorly soluble in water; sparingly soluble in alcohols (methanol, ethanol); soluble in polar aprotic solvents (DMSO, DMF). | Extrapolated from solubility data of 6-phenyl- and 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[5][7][8] |

| pKa | ~10-11 for the N-H proton | Based on the pKa of the parent 3(2H)-pyridazinone.[9] |

Synthesis and Mechanistic Pathway

The most direct and widely adopted method for the synthesis of 6-substituted pyridazinones involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[1] This approach is efficient and provides a clear pathway to the desired heterocyclic core.

Proposed Synthetic Route: Cyclocondensation

A plausible and efficient synthesis of this compound starts with the readily accessible 4-cyclobutyl-4-oxobutanoic acid and hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-cyclobutyl-4-oxobutanoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or a similar high-boiling point solvent like acetic acid)

-

Hydrochloric acid (for pH adjustment/workup)

-

Sodium hydroxide (for pH adjustment/workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-cyclobutyl-4-oxobutanoic acid in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise at room temperature. The slight excess of hydrazine ensures complete conversion of the starting keto acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then taken up in water and the pH is adjusted to ~2 with hydrochloric acid, followed by extraction with ethyl acetate to remove any non-basic impurities. The aqueous layer is then basified to pH ~8-9 with sodium hydroxide, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one as a solid.

-

Aromatization (Dehydrogenation): To obtain the final aromatic pyridazinone, the intermediate dihydropyridazinone is dehydrogenated. A common method involves treatment with a mild oxidizing agent like bromine in acetic acid or heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.

Mechanistic Rationale

The formation of the pyridazinone ring proceeds via a well-established cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the γ-keto acid, followed by an intramolecular attack of the second nitrogen atom on the carboxylic acid carbonyl, leading to the formation of a cyclic hydrazide after dehydration.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected spectroscopic data based on analyses of similar pyridazinone structures.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Signals for the cyclobutyl protons (multiplets), two distinct signals for the vinyl protons on the pyridazinone ring (doublets, ~6.9-7.5 ppm), and a broad singlet for the N-H proton (~12-13 ppm). |

| ¹³C NMR | Resonances for the cyclobutyl carbons, two signals for the vinyl carbons of the pyridazinone ring, and a characteristic downfield signal for the carbonyl carbon (~160-170 ppm). |

| IR (cm⁻¹) | A strong absorption band for the C=O stretch (~1650-1680), a broad band for the N-H stretch (~3100-3300), and C=C and C=N stretching vibrations in the fingerprint region. |

| Mass Spec (ESI-MS) | A prominent [M+H]⁺ ion at m/z 151.0866, corresponding to the molecular formula C₈H₁₁N₂O⁺. |

Versatility as a Pharmaceutical Intermediate

The true value of this compound lies in its potential for further chemical modification, allowing for the introduction of diverse functional groups to create a library of potential drug candidates.

Chlorination: Activation for Cross-Coupling

A key transformation is the conversion of the pyridazinone to a more reactive 3-chloropyridazine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). This introduces a good leaving group at the 3-position, which is amenable to a variety of nucleophilic substitution and cross-coupling reactions.[12]

Caption: General workflow for drug candidate synthesis.

Therapeutic Applications

The pyridazinone scaffold is a cornerstone in the development of drugs for cardiovascular diseases and cancer. [2]For instance, pyridazinone derivatives have been investigated as potent cardiotonic agents. [5]In oncology, the pyridazinone core is found in various kinase inhibitors and other targeted therapies. [1][10]The 6-cyclobutyl moiety can provide a desirable balance of lipophilicity and metabolic stability, potentially leading to drug candidates with improved pharmacokinetic profiles.

Conclusion

This compound represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis, coupled with the ability to undergo a wide range of chemical modifications, particularly through modern cross-coupling techniques, makes it an attractive starting point for the discovery of novel therapeutic agents. The foundational information provided in this guide serves as a robust starting point for scientists and researchers aiming to explore the full potential of this promising heterocyclic scaffold.

References

-

Al-Ghamdi, A. A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

-

Shaikh, S. M., et al. (2019). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. ResearchGate. [Link]

-

Ansari, M. J., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 272, 95-101. [Link]

-

ITRC. (n.d.). 3 Chemical Properties - 6PPD & 6PPD-quinone. Interstate Technology & Regulatory Council. [Link]

-

Abdel-rahman, A. A. H., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(2), 115-136. [Link]

-

Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Archiv der Pharmazie, 356(11), e2300305. [Link]

-

Fallacara, A. L., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4783. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 14(1), 15335. [Link]

-

Gokcen, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

-

El-Sehemy, M. R., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 31. [Link]

-

PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

El-gohary, N. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 15(6), 1629-1650. [Link]

-

Gualtieri, F., et al. (2001). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 44(8), 1231-1239. [Link]

-

El-Gamal, M. I., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 1642. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3169. [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Wang, X., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

-

Butler, D. E., et al. (2002). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. PDF. [Link]

-

Crocetti, L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 724. [Link]

-

Asif, M. (2022). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. [Link]

-

Mohammadian, E., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-640. [Link]

-

Ferrara, C., et al. (2020). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Crystals, 10(8), 659. [Link]

-

Gokcen, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

Sources

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Screening of 6-Cyclobutylpyridazin-3(2H)-one: A Multi-Tiered Approach to Unveiling Therapeutic Potential

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide presents a comprehensive, multi-tiered strategy for the preliminary in-vitro screening of a novel derivative, 6-cyclobutylpyridazin-3(2H)-one. The objective is to systematically evaluate its cytotoxic profile and then probe for specific bioactivities, thereby efficiently identifying any therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice to ensure a robust and self-validating screening cascade.

Introduction: The Rationale for Screening

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of numerous pharmacologically active agents. Its derivatives have been successfully developed as potent inhibitors of key biological targets, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4) in inflammatory pathways, various kinases in oncology, and viral replication enzymes.[3][4][5][6] The introduction of a cyclobutyl moiety at the 6-position of the pyridazinone ring presents a novel chemical entity whose biological profile is unknown. This guide outlines a logical and resource-efficient workflow to conduct a primary assessment of its therapeutic promise, beginning with foundational safety evaluations and progressing to targeted functional screens.

Pre-Screening Essentials: Ensuring Data Integrity

Before any biological evaluation, the integrity of the test compound must be unequivocally established. Meaningful and reproducible results are predicated on a well-characterized and properly handled agent.

Compound Synthesis, Purity, and Characterization

The test article, this compound, is typically synthesized through established chemical pathways, for instance, via the condensation of a suitable keto-acid with hydrazine or from a precursor such as 6-chloropyridazin-3(2H)-one.[1][5][7]

-

Purity Assessment: It is imperative that the compound's purity be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). Impurities can confound biological results, leading to false positives or masking true activity.

-

Structural Verification: The chemical identity of the synthesized molecule must be confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS), to ensure the correct structure is being tested.

Solubility and Stock Solution Preparation

A compound's solubility is a critical parameter that dictates its handling in aqueous biological assays.[8]

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common "universal" solvent for initial screening due to its ability to dissolve a wide range of small molecules.[8]

-

Stock Concentration: A high-concentration primary stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO. This allows for subsequent serial dilutions where the final concentration of DMSO in the assay medium is kept to a non-toxic level, typically ≤0.5%.[8]

-

Stability: The stability of the compound in DMSO should be considered. If not stable for long periods, fresh stock solutions should be prepared prior to each experiment.[8]

Tier 1 Screening: Foundational Cytotoxicity Profiling

The first and most critical step in evaluating a novel compound is to determine its intrinsic cytotoxicity. This establishes a concentration range where the compound does not cause non-specific cell death, defining the therapeutic window for subsequent bioactivity assays. A compound that is highly cytotoxic is generally not a viable therapeutic candidate, unless intended as a cytotoxic anticancer agent.

Caption: Tier 1 workflow for assessing compound cytotoxicity.

Key Methodologies for Cytotoxicity

Two complementary assays are recommended to provide a comprehensive view of cytotoxicity, one measuring metabolic activity and the other assessing cell membrane integrity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9][10] Viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[11]

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the loss of cell membrane integrity. LDH is a stable enzyme present in the cytoplasm of all cells.[12] When the cell membrane is compromised (a hallmark of necrosis or late-stage apoptosis), LDH leaks into the culture medium.[12][13] The enzymatic activity of LDH in the supernatant can be measured and is directly proportional to the number of dead cells.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of the test compound.

-

Cell Seeding: Select a relevant and robust cell line (e.g., HEK293 for general toxicity or A549 lung carcinoma for an initial cancer screen). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X working concentration series of this compound in culture medium by serially diluting the DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

-

Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only and a "no treatment" control).

-

Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[14]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Expected Cytotoxicity Results

| Assay | Cell Line | Incubation Time | Result (IC50) |

| MTT | HEK293 | 48h | >100 µM |

| LDH | HEK293 | 48h | >100 µM |

| MTT | A549 | 48h | 75.2 µM |

Table 1: Hypothetical cytotoxicity data for this compound. An IC50 > 50-100 µM in a non-cancerous cell line is often considered a good starting point for non-cytotoxic applications.

Tier 2 Screening: Probing for Specific Bioactivities

With the cytotoxicity profile established, the compound can now be screened for specific biological activities at non-toxic concentrations. Based on the known pharmacology of the pyridazinone scaffold, a logical starting point is to investigate its anti-inflammatory, anticancer, and antiviral potential.

Caption: Tier 2 parallel screening for diverse bioactivities.

Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

-

Causality: Inflammation often involves the upregulation of inducible nitric oxide synthase (iNOS) in macrophages, leading to a surge in nitric oxide (NO) production.[15] Many anti-inflammatory agents work by suppressing this pathway. This assay provides a robust primary screen for such activity.

-

Protocol:

-

Cell Model: Use RAW 264.7 murine macrophage cells.

-

Procedure: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL).

-

Incubation: Incubate for 24 hours.

-

Detection: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

-

Anticancer Activity: Cancer Cell Line Panel Screen

-

Causality: The foundation of cancer drug screening is identifying compounds that selectively inhibit the growth of malignant cells.[16] Screening against a panel of cell lines from different tissue origins provides an initial spectrum of activity.

-

Protocol:

-

Cell Panel: Use a representative panel, such as A549 (lung), MCF-7 (breast), and PC3 (prostate).

-

Procedure: The protocol is analogous to the MTT cytotoxicity assay.[17] Cells are treated with a dose range of the compound for 48-72 hours.

-

Analysis: The result is expressed as the GI50 (Growth Inhibition 50), the concentration of compound required to inhibit cell growth by 50% compared to untreated controls. A potent and selective GI50 against one or more cell lines suggests promising anticancer potential.

-

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

-

Causality: Viruses often cause visible damage to host cells, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.[18] An effective antiviral agent will protect the cells from this damage by inhibiting a stage of the viral life cycle.[19]

-

Protocol:

-

System: Use a susceptible host cell line (e.g., Vero cells) and a model virus (e.g., Influenza A or a non-pathogenic picornavirus).

-

Procedure: Seed host cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the compound.

-

Infection: Infect the cells with a known titer of the virus.[20]

-

Incubation: Incubate for 48-72 hours, until CPE is clearly visible in the virus-only control wells.

-

Quantification: Assess cell viability. A common method is to fix the cells and stain them with crystal violet dye, which binds to the proteins of attached, viable cells. The amount of dye retained is then quantified after solubilization, indicating the degree of protection from CPE.

-

Data Presentation: Tier 2 Screening Summary

| Assay Type | Target/Cell Line | Metric | Hypothetical Result | Interpretation |

| Anti-inflammatory | RAW 264.7 + LPS | % NO Inhibition @ 10 µM | 68% | Moderate to strong activity |

| Anticancer | A549 (Lung) | GI50 | 45.1 µM | Weak activity |

| MCF-7 (Breast) | GI50 | > 50 µM | No significant activity | |

| PC3 (Prostate) | GI50 | > 50 µM | No significant activity | |

| Antiviral | Vero + Influenza A | % CPE Reduction @ 10 µM | 15% | Weak/negligible activity |

Table 2: Hypothetical summary of Tier 2 screening results. These results would prioritize the compound for further anti-inflammatory investigation.

Data Synthesis and Path Forward

The goal of this preliminary screen is to make a data-driven "Go/No-Go" decision. The results from Tiers 1 and 2 must be synthesized to identify a promising path forward.

-

Hit Identification: A "hit" is a compound that demonstrates significant activity in a Tier 2 assay at concentrations substantially lower than its cytotoxic IC50. In our hypothetical example, this compound shows an IC50 of >100 µM in normal cells but inhibits NO production by 68% at 10 µM. This represents a promising therapeutic window and identifies the compound as an anti-inflammatory "hit."

-

Next Steps for a "Hit" Compound:

-

Hit Confirmation: The primary screen should be repeated to confirm the initial result.

-

Dose-Response Analysis: A full dose-response curve for the active assay (e.g., NO inhibition) should be generated to accurately determine the IC50 or EC50 value.

-

Mechanism of Action (MoA) Studies: The next logical step is to investigate how the compound exerts its effect. For an anti-inflammatory hit, this could involve assays to measure inhibition of specific enzymes like COX-1/COX-2 or to assess the modulation of key signaling pathways, such as NF-κB activation.[21]

-

Conclusion

This guide details a systematic, tiered approach for the initial in-vitro evaluation of this compound. By first establishing a foundational cytotoxicity profile and then progressing to a parallel screen for key bioactivities, this strategy allows for the efficient and logical identification of promising therapeutic leads. This structured workflow ensures that resources are focused on compounds with a verifiable biological signal and a plausible safety window, forming the critical first step in the long journey of drug discovery and development.

References

-

The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. ResearchGate. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021-03-01). PubMed Central. [Link]

-

In Vitro Antiviral Testing. IAR | USU. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

-

2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. (2020-09-22). MDPI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023-09-07). MDPI. [Link]

-

In vitro methods of screening of anticancer agents. (2017-09-05). Slideshare. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). NIH. [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

-

Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025-02-28). PubMed. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

-

In vitro methods for testing antiviral drugs. (2019-04-12). PubMed Central. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-09). PubMed Central. [Link]

-

Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2008-10-04). Taylor & Francis Online. [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022-08-06). ResearchGate. [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022-01-05). PubMed Central. [Link]

-

Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs. MDPI. [Link]

-

A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023-08-16). MDPI. [Link]

-

Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019-06-01). PubMed. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025-08-03). Protocols.io. [Link]

-

"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. (2023-08-03). Athmic Biotech Solutions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. IJMS | Special Issue : Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs [mdpi.com]

- 16. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. athmicbiotech.com [athmicbiotech.com]

Methodological & Application

Synthesis Protocol for 6-cyclobutylpyridazin-3(2H)-one: An Application Note for Medicinal Chemistry and Drug Development

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The introduction of various substituents onto the pyridazinone core allows for the fine-tuning of pharmacological profiles, making the development of robust synthetic routes to novel analogues a critical endeavor for drug discovery professionals. This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-cyclobutylpyridazin-3(2H)-one, a novel analogue with potential for further biological evaluation.

This guide is designed for researchers and scientists in the field of organic synthesis and drug development. It offers a detailed explanation of the synthetic strategy, including the rationale behind the chosen reactions and conditions, as well as thorough experimental procedures, purification techniques, and characterization data.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, commencing with the preparation of the key intermediate, 4-cyclobutyl-4-oxobutanoic acid. This is followed by a cyclization reaction with hydrazine hydrate to form the dihydropyridazinone, which is subsequently dehydrogenated to yield the final aromatic product. Two viable routes for the synthesis of the γ-keto acid precursor are presented, offering flexibility based on available starting materials and laboratory capabilities.

Part 1: Synthesis of 4-cyclobutyl-4-oxobutanoic acid

The successful synthesis of the target pyridazinone is contingent upon the efficient preparation of the 4-cyclobutyl-4-oxobutanoic acid intermediate. Two effective methods are detailed below.

Method A: Friedel-Crafts Acylation

This method involves the acylation of cyclobutane with succinic anhydride using a Lewis acid catalyst. While Friedel-Crafts acylations are typically performed on aromatic substrates, this approach can be adapted for alkanes, albeit sometimes with lower yields.[2][3][4]

Reaction Scheme:

Caption: Friedel-Crafts acylation of cyclobutane.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in an excess of cyclobutane, which also serves as the solvent.

-

Addition of Succinic Anhydride: Slowly add succinic anhydride to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. The product will dissolve in the aqueous basic layer. Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the 4-cyclobutyl-4-oxobutanoic acid. Filter the solid, wash with cold water, and dry under vacuum.

Method B: Grignard Reaction

An alternative approach involves the reaction of a cyclobutyl Grignard reagent with succinic anhydride. This method can offer higher yields and milder reaction conditions compared to the Friedel-Crafts acylation.

Reaction Scheme:

Caption: Grignard reaction for keto-acid synthesis.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.

-

Reaction with Succinic Anhydride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of succinic anhydride in anhydrous tetrahydrofuran (THF) dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and dilute sulfuric acid.

-

Extraction and Purification: Follow the extraction and purification procedure as described in Method A.

Table 1: Reagent Quantities for 4-cyclobutyl-4-oxobutanoic acid Synthesis

| Reagent | Method A (Friedel-Crafts) | Method B (Grignard) |

| Cyclobutane/Cyclobutyl Bromide | Excess (as solvent) | 1.2 equivalents |

| Succinic Anhydride | 1.0 equivalent | 1.0 equivalent |

| Aluminum Chloride | 2.2 equivalents | - |

| Magnesium Turnings | - | 1.5 equivalents |

| Anhydrous Diethyl Ether | - | As required |

| Anhydrous THF | - | As required |

Part 2: Synthesis of 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one

The prepared γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone ring system.

Reaction Scheme:

Caption: Cyclization to form dihydropyridazinone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclobutyl-4-oxobutanoic acid in ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[5][6]

Table 2: Reagent Quantities for Dihydropyridazinone Synthesis

| Reagent | Molar Ratio |

| 4-cyclobutyl-4-oxobutanoic acid | 1.0 equivalent |

| Hydrazine Hydrate | 1.2 equivalents |

| Ethanol | As solvent |

Part 3: Synthesis of this compound

The final step is the dehydrogenation of the 4,5-dihydropyridazin-3(2H)-one to introduce the aromaticity of the pyridazinone ring. A common and effective method for this transformation is the use of bromine in acetic acid.

Reaction Scheme:

Caption: Dehydrogenation to the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

-

Addition of Bromine: Add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has discharged.

-

Work-up: Pour the reaction mixture into a large volume of cold water.

-

Neutralization and Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. The product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the crude product with water and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[5][6]

Table 3: Reagent Quantities for Dehydrogenation

| Reagent | Molar Ratio |

| 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one | 1.0 equivalent |

| Bromine | 1.1 equivalents |

| Glacial Acetic Acid | As solvent |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products. A suitable eluent system would be a mixture of ethyl acetate and hexane.

-

Melting Point: To determine the purity of the crystalline products.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the intermediates and the final product. Key absorptions to look for include the C=O stretch of the carboxylic acid and the pyridazinone ring, and the N-H stretch of the pyridazinone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[7]

-

Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its molecular formula.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care under anhydrous conditions.

-

Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate gloves.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate safety measures.

-

Grignard reagents are highly reactive and flammable. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described protocols offer flexibility in the choice of starting materials and are designed to be readily implemented in a standard organic chemistry laboratory. The successful synthesis of this novel pyridazinone derivative will provide valuable material for further investigation into its potential biological activities, contributing to the ongoing efforts in the discovery and development of new therapeutic agents.

References

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. (2025-02-26).

- 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia.

- Experiment 1: Friedel-Crafts Acyl

- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024-09-30).

- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry.

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- CN104961111A - Method for preparing hydrazine hydrate by ketazine hydrolysis - Google P

- Friedel-Crafts Acyl

- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - ResearchG